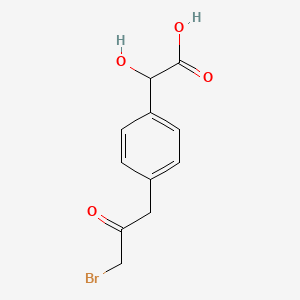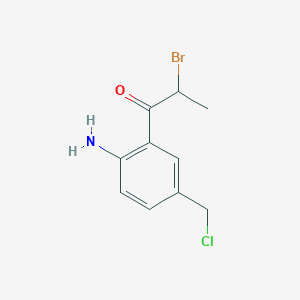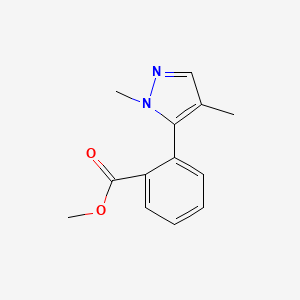![molecular formula C7H15IO3 B14054082 1-Iodo-3-[(2-methoxyethoxy)methoxy]propane CAS No. 100350-23-0](/img/structure/B14054082.png)
1-Iodo-3-[(2-methoxyethoxy)methoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H15IO3. It is characterized by the presence of an iodine atom attached to a propane backbone, along with two methoxyethoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- typically involves the iodination of a suitable precursor. One common method is the reaction of 1,3-dihydroxypropane with iodine and a base, followed by the introduction of methoxyethoxy groups through etherification reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of propane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted propane derivatives.
Oxidation: Alcohols and ketones.
Reduction: Propane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- involves its ability to participate in various chemical reactions due to the presence of the iodine atom and methoxyethoxy groups. These functional groups allow the compound to interact with different molecular targets, facilitating reactions like substitution and oxidation. The pathways involved often include nucleophilic substitution and electron transfer processes.
Comparaison Avec Des Composés Similaires
- Propane, 1-bromo-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-chloro-3-[(2-methoxyethoxy)methoxy]-
- Propane, 1-iodo-2-[(2-methoxyethoxy)methoxy]-
Comparison:
- Uniqueness: The presence of the iodine atom in Propane, 1-iodo-3-[(2-methoxyethoxy)methoxy]- makes it more reactive in substitution reactions compared to its bromo and chloro analogs.
- Reactivity: Iodine is a better leaving group than bromine and chlorine, making the compound more suitable for certain synthetic applications.
- Applications: While similar compounds may be used in similar applications, the specific reactivity of the iodine derivative can make it more advantageous in certain chemical syntheses.
Propriétés
Numéro CAS |
100350-23-0 |
|---|---|
Formule moléculaire |
C7H15IO3 |
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
1-iodo-3-(2-methoxyethoxymethoxy)propane |
InChI |
InChI=1S/C7H15IO3/c1-9-5-6-11-7-10-4-2-3-8/h2-7H2,1H3 |
Clé InChI |
BMIQVKDAFYUXRJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


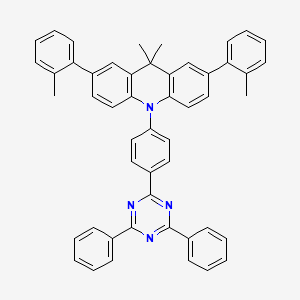
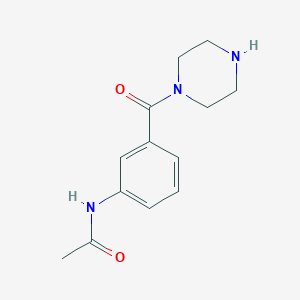

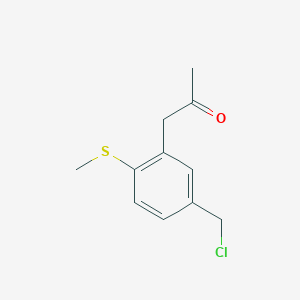

![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
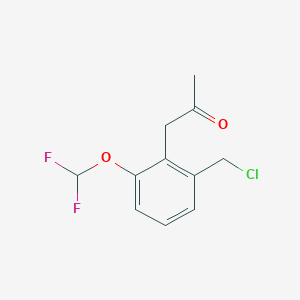
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
